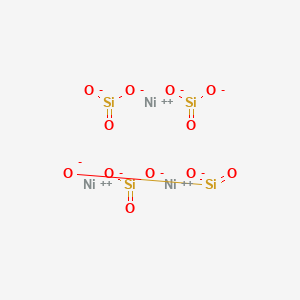

dioxido(oxo)silane;nickel(2+)

Description

Current Scientific Landscape of Nickel-Silicon-Oxygen Chemistry

The scientific landscape of nickel-silicon-oxygen chemistry is a dynamic and rapidly evolving field. Researchers are actively exploring various synthesis methods to create nickel silicate (B1173343) materials with tailored properties. These methods include sol-gel processes, hydrothermal synthesis, and co-precipitation techniques. mdpi.comacademicjournals.orgnih.gov A significant area of focus is the development of nanostructured nickel silicates, such as nanotubes and nanocomposites, which exhibit enhanced properties due to their high surface area and unique morphologies. scientific.netnih.gov

Recent studies have demonstrated the versatility of nickel silicates in a range of applications. For instance, nickel silicate nanotubes have shown promise as efficient adsorbents for removing heavy metal ions and organic dyes from wastewater. nih.gov Furthermore, nickel silicate-based materials are being investigated as catalysts for various chemical transformations, including the hydrogenation of organic compounds and the dry reforming of methane (B114726). nih.govresearchgate.netgoogle.com The ability to tune the composition and structure of nickel silicates at the nanoscale opens up new possibilities for designing advanced materials with specific functionalities. mdpi.com

Interdisciplinary Significance of Nickel Silicate Materials in Advanced Research

The importance of nickel silicate materials extends across multiple scientific disciplines, highlighting their interdisciplinary significance. In materials science, the thermal stability of nickel silicate makes it a candidate for high-temperature applications. ontosight.ai The unique crystal structures of different nickel silicide phases, which vary depending on the nickel-to-silicon ratio, are of great interest for their potential in electronic and structural applications. chemicalbook.comglobalsino.com

In the field of catalysis, supported nickel catalysts on silica (B1680970) are widely used due to their high activity and cost-effectiveness. mdpi.com Researchers are continuously working to improve the stability and performance of these catalysts by modifying synthesis methods and incorporating promoters. nih.govmdpi.com The development of nickel silicate zeolites, for example, has shown potential for applications in converting biomass-derived molecules into valuable chemicals. researchgate.netrsc.org

Furthermore, the electrochemical properties of nickel silicates are being explored for energy storage applications. Nanostructured nickel silicates and their composites have been investigated as electrode materials for supercapacitors and lithium-ion batteries, demonstrating promising charge storage capacities and cycling stability. researchgate.netrsc.orgnih.govrsc.org This interdisciplinary approach, combining chemistry, materials science, and engineering, is crucial for unlocking the full potential of nickel silicate materials in advanced technologies.

Interactive Data Table: Properties of Nickel Silicate Compounds

| Compound/Material | Synthesis Method | Key Properties | Potential Applications | Reference |

| Nickel Silicate Nanotubes (NiSNTs) | Hydrothermal self-template | High surface area, large pore volume | Adsorption of heavy metals and dyes, catalysis | nih.gov |

| Nickel-Silica Nanocomposite | Polymeric Precursor Method | Mesoporous structure, embedded nickel nanoparticles | Catalysis, advanced materials | scientific.net |

| Ni/SiO2 Catalyst | Ammonia-evaporation method | High nickel dispersion, large surface area, stability | CO2 methanation | mdpi.com |

| NiSi–Ni(OH)2 Composite | Hydrothermal | High charge storage, good cycling stability | Hybrid supercapacitors | rsc.org |

| MFI-type Nickel Silicate (Ni-MFI) | Hydrothermal interzeolite transformation | Lewis and Brønsted acid sites | Catalytic conversion of glucose | rsc.org |

| Nickel Silicate *BEA-type Zeolite (Ni-BEA) | Interzeolite transformation | Highly dispersed Ni clusters, high stability | Dry reforming of methane | researchgate.net |

| Nickel Silicate Nanoplates on Reduced Graphene Oxide (NiSiOx/RGO) | Two-step template synthesis | High reversible specific capacity, good rate performance | Lithium-ion battery anodes | rsc.org |

Table of Compound Names

| Common Name | IUPAC Name |

| Nickel Silicate | dioxido(oxo)silane;nickel(2+) |

| Nickel(II) Silicate | dioxido(oxo)silane;nickel(2+) |

| Nickelous Silicate | dioxido(oxo)silane;nickel(2+) |

| Nickel Oxide | oxido(oxo)nickel |

| Silicon Dioxide | dioxido(oxo)silane |

| Nickel(II) Hydroxide (B78521) | nickel;dihydroxide |

| Nickel Nitrate (B79036) Hexahydrate | nickel;dinitrate;hexahydrate |

| Tetraethyl Orthosilicate (B98303) | tetraethoxysilane |

| Sodium Metasilicate | disodium;dioxido(oxo)silane |

| Nickel Chloride Hexahydrate | nickel;dichloride;hexahydrate |

| Aluminum Oxide | dialuminum;trioxide |

| Cobalt Silicate | dioxido(oxo)silane;cobalt(2+) |

| Manganese Silicate | dioxido(oxo)silane;manganese(2+) |

| Iron(II) Silicate | dioxido(oxo)silane;iron(2+) |

| Lead(IV) Nickel(II) Silicate | dioxido(oxo)silane;lead(4+);nickel(2+) |

Properties

CAS No. |

31748-25-1 |

|---|---|

Molecular Formula |

Ni3O12Si4-2 |

Molecular Weight |

480.41 g/mol |

IUPAC Name |

dioxido(oxo)silane;nickel(2+) |

InChI |

InChI=1S/3Ni.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2 |

InChI Key |

ASXBPHUHJDRIAA-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ni+2].[Ni+2].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Silicates

Sol-Gel Synthesis Approaches for Nickel-Containing Silica (B1680970) Materials

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. iitm.ac.inyoutube.com In the context of nickel silicates, this method offers exceptional control over the final product's purity, homogeneity, texture, and surface properties at relatively low temperatures. iitm.ac.inresearchgate.netnih.gov

Template-Assisted Sol-Gel Methods for Mesoporous Nickel Silicates

Template-assisted sol-gel synthesis is a powerful approach for creating mesoporous nickel silicates with well-defined pore structures and high surface areas. mtak.humdpi.com This method involves the use of a structure-directing agent, or template, around which the silica and nickel precursors hydrolyze and condense. mdpi.comresearchgate.net The subsequent removal of the template leaves behind a porous nickel silicate (B1173343) framework. d-nb.info

Commonly used templates include cationic surfactants like cetylpyridinium (B1207926) chloride and cetyltrimethylammonium chloride (CTAC), which form micelles in the reaction solution. mdpi.comnih.gov These micellar aggregates serve as the template for the formation of ordered mesoporous structures. For instance, mesoporous silica containing nickel active sites has been synthesized using a micellar template from aqueous solutions in the presence of nickel salt. mtak.humdpi.com Another approach involves using polyethylene (B3416737) glycol (PEG) as a templating agent, which allows for the fabrication of mesoporous silica nanoparticles with adjustable pore dimensions. nih.gov The choice of template and synthesis conditions directly influences the final morphology, which can range from spherical particles to cotton-like structures. nih.gov

The removal of the template is a critical step and is typically achieved through calcination (heating at high temperatures) or solvent extraction. d-nb.infonih.gov Calcination effectively burns off the organic template, while solvent extraction offers a milder alternative.

Influence of Precursors and Reaction Conditions in Sol-Gel Synthesis

The properties of sol-gel derived nickel silicates are highly dependent on the choice of precursors and the reaction conditions. researchgate.netresearchgate.net

Precursors: The most common silicon precursors are alkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS). mtak.humdpi.com Nickel is typically introduced in the form of a soluble salt, like nickel chloride (NiCl₂·6H₂O) or nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O). mtak.humdpi.comui.ac.id The use of different nickel precursors can affect the final particle size and morphology of the resulting nickel oxide nanocrystals within the silica matrix. ui.ac.id For example, studies have shown that using nickel nitrate, acetate (B1210297), or sulfate (B86663) precursors can result in spherical, rod-shaped, or hexagonal hollow nanoparticles, respectively. ui.ac.id

Reaction Conditions: Several parameters critically influence the sol-gel process:

pH: The pH of the reaction medium affects the rates of hydrolysis and condensation, which in turn determines the structure of the resulting gel. researchgate.netnih.gov Acidic conditions generally lead to dense, microporous networks, while alkaline conditions favor the formation of more porous, mesoporous structures. researchgate.net Maintaining a constant pH, often through the use of a buffer like ammonia (B1221849) and ammonium (B1175870) salt, is crucial for achieving a homogeneous product. mtak.humdpi.com

Temperature: While sol-gel synthesis is considered a low-temperature method, temperature still plays a role in the kinetics of the reactions. youtube.comresearchgate.net The synthesis can be carried out at room temperature, but in some cases, moderate heating (e.g., 75 °C) is employed. sciencescholar.usmdpi.comresearchgate.net

Solvent: The choice of solvent can impact the stability of the sol. mdpi.com While ethanol (B145695) is a common solvent, other alcohols like 1,4-butanediol (B3395766) have been used to improve the stability of the nickel precursor solution and prevent precipitation. mdpi.com

Molar Ratios: The molar ratio of the reactants, particularly the Ni/Si ratio, is a key factor in determining the nickel content and distribution within the silica matrix. mtak.humdpi.com

| Parameter | Influence on Nickel Silicate Properties |

| Silicon Precursor | Affects the rate of hydrolysis and condensation. TEOS is a common choice. mtak.humdpi.com |

| Nickel Precursor | Influences particle size and morphology. Different salts (nitrate, acetate, sulfate) yield different nanoparticle shapes. ui.ac.id |

| pH | Controls the gel structure. Acidic conditions lead to dense structures, while alkaline conditions produce porous materials. researchgate.net |

| Temperature | Affects reaction kinetics. Synthesis can occur at room temperature or with moderate heating. researchgate.netsciencescholar.usmdpi.comresearchgate.net |

| Solvent | Impacts the stability of the precursor solution. mdpi.com |

| Ni/Si Molar Ratio | Determines the nickel loading and its distribution in the silica matrix. mtak.humdpi.com |

Low-Temperature Sol-Gel Routes for Nickel Silica Nanocomposites

A significant advantage of the sol-gel method is the ability to synthesize nickel silica nanocomposites at low temperatures. academicjournals.org This is particularly important for embedding metallic nickel nanoparticles within a silica matrix, as high temperatures can lead to particle agglomeration. academicjournals.org

One low-temperature approach involves the preparation of a silica gel matrix containing Ni²⁺ ions. academicjournals.org The diffusion of a reducing agent, such as hydrazine, into the pores of the gel, followed by gentle heating (e.g., 200°C), leads to the in-situ reduction of Ni²⁺ to metallic Ni⁰ nanoparticles. academicjournals.org This method allows for the formation of well-dispersed nickel nanoparticles with diameters in the range of 5 to 8 nm. academicjournals.org The resulting nanocomposites exhibit significantly enhanced dielectric properties compared to a pure silica matrix. academicjournals.org

Another low-temperature synthesis of ordered mesoporous silica containing nickel involves the condensation of silica precursors on a micellar template from aqueous solutions at room temperature. mtak.humdpi.com This approach avoids the use of flammable organic solvents like ethanol and is more cost-effective. mtak.humdpi.com

Sol-Gel Preparation of Highly Dispersed Nickel in Silica Matrix

Achieving a high dispersion of nickel within the silica matrix is crucial for many catalytic applications. The sol-gel method offers several strategies to accomplish this. One effective technique is the "heterophase sol-gel synthesis," which allows for high metal loadings (up to 75 wt%) while maintaining high dispersion. mdpi.com This method involves mixing insoluble active component precursors and activating them, followed by the formation of the sol-gel. mdpi.com

Another approach to ensure high dispersion is to tether the metal to the silica matrix using complexing silanes. researchgate.net Ligands such as N-(aminoethyl)aminopropyl] trimethoxysilane (B1233946) (AEAPTS) can form strong complexes with Ni²⁺ ions, effectively immobilizing them within the silica network as it forms. researchgate.net This prevents the agglomeration of nickel species during the synthesis and subsequent thermal treatments.

Hydrothermal Synthesis of Nickel Silicate Phases

Hydrothermal synthesis is another prominent method for producing crystalline nickel silicate phases, particularly nickel phyllosilicates. This technique involves crystallization from aqueous solutions under high temperature and pressure.

Controlled Hydrothermal Synthesis of Nickel Phyllosilicates

The controlled hydrothermal synthesis of nickel phyllosilicates allows for the formation of specific layered structures, such as 1:1 and 2:1 type nickel phyllosilicates. researchgate.net These structures are composed of tetrahedral silica sheets and octahedral nickel hydroxide (B78521) sheets. researchgate.net The precise control over the synthesis conditions is key to obtaining the desired phase and morphology.

Key parameters that are controlled during hydrothermal synthesis include:

Ni/Si Molar Ratio: The molar ratio of the nickel and silicon precursors, such as NiCl₂ and TEOS, has a significant impact on the phase composition of the final product. researching.cn To obtain a pure-phase Ni₃Si₂O₅(OH)₄, a stoichiometric excess of the silicon precursor is often required. researching.cn

Alkali Source and pH: The type and concentration of the alkali source (e.g., sodium hydroxide, urea) influence the morphology and textural properties of the nickel phyllosilicates. researching.cnresearchgate.net A strongly alkaline environment is often necessary for the formation of certain morphologies, such as nanotubes. researching.cn

Temperature and Pressure: Hydrothermal synthesis is typically carried out at elevated temperatures (e.g., 250 °C) and pressures (e.g., 10 MPa). researchgate.net These conditions facilitate the crystallization of the phyllosilicate structure.

Additives: The use of accelerators like ammonium fluoride (B91410) (NH₄F) and urea (B33335) can promote the formation of nickel phyllosilicates at lower hydrothermal temperatures. bohrium.comfigshare.com These additives can facilitate the etching of the silica source and the formation of a Ni(OH)₂ intermediate, which then react to form the phyllosilicate. figshare.com

The morphology of the resulting nickel phyllosilicates can be tailored by controlling these parameters, leading to the formation of microspheres, nanotubes, or hollow spheres. researching.cn For example, nanotubular Ni₃Si₂O₅(OH)₄ can be synthesized in a strongly alkaline environment. researching.cn

| Synthesis Parameter | Effect on Nickel Phyllosilicate Formation |

| Ni/Si Molar Ratio | Influences the phase purity of the product. An excess of silicon precursor may be needed for pure phases. researching.cn |

| Alkali Source | Affects the morphology and textural properties of the resulting material. researching.cn |

| Temperature & Pressure | Drives the crystallization of the phyllosilicate structure. researchgate.net |

| Accelerators (e.g., NH₄F, urea) | Can enable synthesis at lower temperatures by promoting intermediate reactions. bohrium.comfigshare.com |

Formation of Nanotubular and Hierarchical Nickel Silicate Structures via Hydrothermal Routes

Hydrothermal synthesis is a versatile method for producing nickel silicate nanomaterials with controlled morphologies, such as nanotubes and hierarchical structures. This technique involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

For the formation of nickel silicate nanotubes, a hydrothermal treatment of a mixture containing a nickel salt (e.g., nickel chloride), a silica source (e.g., silicic acid or tetraethyl orthosilicate - TEOS), and an alkaline medium (e.g., sodium hydroxide) is typically employed. researchgate.netresearching.cn The process can yield 1:1 nickel phyllosilicate, such as Ni₃Si₂O₅(OH)₄, with a nanotubular structure. researchgate.net These nanotubes are often multi-walled and open-ended. researchgate.net For instance, treatment at 250 °C and 10 MPa has been shown to produce nanotubes up to 200 nm in length, with outer diameters of 25–30 nm and inner hollow cores of about 10 nm in diameter. researchgate.net

Hierarchical nickel silicate structures, such as nanosheet-assembled microspheres, can also be synthesized via hydrothermal methods. researching.cn These structures are formed through the self-assembly of smaller building blocks, like nanosheets, into more complex three-dimensional architectures. researching.cn The synthesis often utilizes similar precursors to those used for nanotubes, including a nickel source (e.g., NiCl₂) and a silica source (e.g., TEOS), often in the presence of an alkali source like urea or ammonia. researching.cn The resulting hierarchical structures can possess high surface areas and large pore volumes, making them suitable for applications such as adsorption. researching.cn

The formation mechanism of these hierarchical structures can involve the initial formation of silica spheres through the hydrolysis of TEOS, followed by the deposition of nickel hydroxide. Subsequent hydrothermal treatment in an alkaline environment can lead to the etching of the silica core and the in-situ formation of nickel silicate nanosheets that assemble into microspheres. researching.cn

Parameters Influencing Phase Composition and Morphology in Hydrothermal Systems

The phase composition and morphology of nickel silicates synthesized via hydrothermal routes are highly dependent on several key parameters. These include the molar ratio of nickel to silicon (Ni/Si), the nature and concentration of the alkali source, temperature, and pressure. researching.cnrsc.org

Ni/Si Molar Ratio: The Ni/Si ratio is a critical factor in determining the final product. For the synthesis of pure nickel silicate nanotubes, a specific Ni/Si ratio is often required. For example, a Ni/Si ratio of 1.5 has been identified as ideal for the formation of pure multiwalled nanotubes. rsc.org Deviations from this optimal ratio can lead to the formation of other phases. At lower Ni/Si ratios, nickel-deficient layered structures in the form of small nanosheets may be produced. rsc.org Conversely, at Ni/Si ratios greater than 1.5, β-Ni(OH)₂ nanosheets can form as a byproduct alongside the nanotubes. rsc.org In the synthesis of hierarchical microspheres, an excess of the silica source relative to the stoichiometry of Ni₃Si₂O₅(OH)₄ may be necessary to obtain a pure-phase product. researching.cn

Alkali Source and Concentration: The choice and concentration of the alkali source significantly influence the morphology of the resulting nickel silicate. In the synthesis of nanotubes, the concentration of NaOH has a pronounced effect on the aspect ratio of the tubes. rsc.org For instance, increasing the NaOH concentration from 2 wt% to 10 wt% can lead to the formation of significantly longer nanotubes, with lengths approaching 300 nm. rsc.org In the case of hierarchical structures, a mild alkaline environment, which can be provided by the decomposition of urea, is conducive to the formation of porous structures. researching.cn A high concentration of a strong base like NaOH can lead to the formation of dense, irregular blocks of nickel hydroxide. researching.cn

The following table summarizes the influence of key parameters on the synthesis of nickel silicate nanotubes:

| Parameter | Value | Resulting Morphology/Phase |

| Ni/Si Molar Ratio | < 1.5 | Small nanosheets with a nickel-deficient layered structure |

| 1.5 | Pure multiwalled nanotubes | |

| > 1.5 | Nanotubes and nanosheets of β-Ni(OH)₂ | |

| NaOH Concentration | 2 wt% | Shorter nanotubes |

| 10 wt% | Longer nanotubes (almost 300 nm) |

Deposition-Precipitation Techniques for Nickel Silicate Formation

Deposition-precipitation is a widely used method for preparing supported metal catalysts, including nickel on silica. This technique involves the precipitation of a nickel precursor onto the silica support by gradually increasing the pH of a nickel salt solution. acs.orgacs.org A key aspect of this method is the homogeneous generation of hydroxide ions throughout the solution, often achieved by the hydrolysis of urea at elevated temperatures (e.g., 90 °C), which prevents local supersaturation and the precipitation of nickel hydroxide in the bulk solution. acs.org

Molecular Mechanisms of Ni(II) Phase Deposition on Silica

The deposition of Ni(II) phases on a silica support during deposition-precipitation is governed by a complex interplay of reactions at the molecular level. Depending on the reaction conditions, two main nickel species can be formed on the silica surface: 1:1 nickel phyllosilicate and nickel hydroxide. acs.orgacs.org

The process is initiated by the interaction of nickel(II) species with the silica surface. The subsequent formation of either nickel phyllosilicate or nickel hydroxide is determined by the kinetic competition between two primary reaction pathways:

Ni-O-Si heterocondensation/polymerization: This pathway leads to the formation and growth of 1:1 nickel phyllosilicate on a Ni(II) brucitic layer that is bonded to the silica. acs.org

Ni-OH-Ni olation/polymerization: This pathway results in the formation and growth of nickel hydroxide, also on a Ni(II) brucitic layer attached to the silica. acs.org

The formation of nickel phyllosilicate involves the dissolution of silica to produce silicic acid, which then reacts with the nickel species on the support. acs.org

Kinetic Competition in Nickel Phyllosilicate and Hydroxide Formation

The kinetic competition between the formation of nickel phyllosilicate and nickel hydroxide is a crucial aspect of the deposition-precipitation process. The Ni-O-Si heterocondensation/polymerization reaction, which leads to nickel phyllosilicate, is generally faster than the Ni-OH-Ni olation/polymerization that forms nickel hydroxide. acs.org

However, the rate of nickel phyllosilicate formation is limited by the concentration of silicic acid in the solution and its diffusion rate. acs.org The concentration of silicic acid is, in turn, dependent on the dissolution rate of the silica support.

Several factors can influence this kinetic competition:

Silica Surface Area: In the presence of high-surface-area silica (e.g., ≈400 m²·g⁻¹), the formation of 1:1 nickel phyllosilicate is favored. acs.org

Deposition-Precipitation Time: For short deposition times (e.g., ≤100 minutes), a mixture of 1:1 nickel phyllosilicate and turbostratic nickel hydroxide may be observed. acs.org As the deposition time increases, the proportion of 1:1 nickel phyllosilicate with increasing crystallinity becomes the dominant phase. acs.org With very long deposition times (e.g., ≥16 hours), the silica can be entirely consumed, leading to the formation of bulk 1:1 nickel phyllosilicate. acs.org

This kinetic interplay allows for the selective synthesis of either nickel phyllosilicate or nickel hydroxide on the silica support by carefully controlling the experimental conditions.

Impregnation Methods for Silica-Supported Nickel Catalysts

Impregnation is a common and straightforward method for preparing silica-supported nickel catalysts. The process typically involves contacting the silica support with a solution containing a nickel precursor, followed by drying and calcination to disperse the nickel species on the support surface.

Conventional Impregnation and Modified Approaches

Conventional Impregnation: The conventional incipient wetness impregnation method involves dissolving a nickel precursor, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), in a solvent (often water) in a volume equal to the pore volume of the silica support. rsc.org The support is then added to this solution, allowing the precursor to be drawn into the pores via capillary action. After impregnation, the catalyst is dried and calcined to decompose the precursor and form nickel oxide particles on the silica surface.

Modified Impregnation Approaches: To improve the dispersion of nickel particles and enhance the metal-support interaction, various modified impregnation techniques have been developed. These modifications often involve the use of additives or pre-treatment of the support.

Urea-Assisted Impregnation: The addition of urea to the impregnation solution can lead to smaller nickel particle sizes and stronger interactions with the silica support. mdpi.com This method has been shown to produce highly dispersed and stable Ni/SiO₂ catalysts. mdpi.com For instance, a Ni/SiO₂ catalyst prepared with urea exhibited a nickel dispersion of 26.6%, compared to 7.1% for a catalyst prepared by conventional impregnation. mdpi.com

Oleylamine-Modified Impregnation: Oleylamine (B85491) can be used as a capping agent in the impregnation solution to improve nickel dispersion. scispace.com The oleylamine molecules are thought to have a high affinity for the metal through their amine functional groups, leading to the formation of small and uniformly distributed nickel nanoparticles on the support. scispace.com A 5% Ni/SiO₂ catalyst prepared with oleylamine showed excellent activity and stability in the partial oxidation of methane (B114726). scispace.com

Ethylene (B1197577) Glycol-Modified Impregnation: Pre-treating the silica support with ethylene glycol (EG) before impregnation with the nickel precursor is another effective modification. rsc.orgnih.gov This EG-modified wet-impregnation method can result in smaller nickel particles and a stronger nickel-silica interaction, leading to higher catalytic activity and stability. rsc.orgnih.gov

Precipitation-Impregnation: This method combines precipitation and impregnation. A nickel complex, for example, prepared from nickel hydroxide and glycine (B1666218), is used as the impregnating solution. mdpi.com This approach can produce catalysts with smaller nickel particle sizes and a narrower particle size distribution compared to conventional impregnation. mdpi.com

The following table provides a comparison of different impregnation methods for Ni/SiO₂ catalysts:

| Impregnation Method | Modifying Agent/Precursor | Key Advantages |

| Conventional Incipient Wetness | None | Simple and straightforward |

| Urea-Assisted | Urea | Smaller Ni particle size, higher Ni dispersion, stronger metal-support interaction |

| Oleylamine-Modified | Oleylamine | Improved Ni dispersion, uniform Ni nanoparticle distribution |

| Ethylene Glycol-Modified | Ethylene Glycol | Smaller Ni particles, stronger metal-silica interaction, enhanced catalytic activity and stability |

| Precipitation-Impregnation | Nickel complex (e.g., with glycine) | Smaller Ni particle size, narrower particle size distribution |

Impact of Metal Precursors and Treatment on Dispersion

The dispersion of nickel within a silica matrix is critically influenced by the selection of metal precursors and subsequent treatment conditions. The nature of the supported nickel(II) phase, whether it be nickel hydroxide or a nickel phyllosilicate, and its interaction with the silica support, determines the size and distribution of the resulting metal particles after reduction. acs.org

Different synthesis procedures, such as varying the order of adding reactants like sodium silicate and sodium carbonate solutions, lead to precursors with different properties. scientific.netresearchgate.netresearchgate.net For instance, studies have investigated the use of aqueous solutions of nickel nitrate hexahydrate and magnesium nitrate hexahydrate with sodium silicate solution as the silica source and sodium carbonate as the precipitating agent. scientific.netresearchgate.net The sequence of adding the silica source and the precipitating agent was found to alter the final properties of the nickel precursor. scientific.netresearchgate.netresearchgate.net

Hydrothermal methods are also employed for synthesizing nickel phyllosilicates. The concentration of the nickel precursor, such as nickel nitrate, has been shown to be a significant factor in the formation of nickel phyllosilicates. bohrium.com To overcome challenges with low-concentration nickel precursors, a two-solvent system (e.g., H₂O and cyclohexane) can be used to increase the supersaturation of the nickel phyllosilicate crystal nucleus. bohrium.com

The choice of silicon precursor also plays a role. Tetraethyl orthosilicate (TEOS) is commonly used in sol-gel and hydrothermal syntheses. researchgate.netresearching.cn The reaction of nickel chloride with TEOS under hydrothermal conditions can produce nickel phyllosilicate microspheres. researching.cn The use of additives during synthesis, such as amino acids like glycine, can also improve the dispersion of nickel particles. mdpi.com The complex formed between glycine and nickel hydroxide can be used as an impregnating solution to prepare silica-supported nickel catalysts, leading to smaller nickel particle sizes compared to traditional impregnation methods. mdpi.com

Post-synthesis treatment is another critical factor. The calcination temperature, for example, affects the final structure. Hydrothermal treatment of a borosilicate MWW precursor with a nickel nitrate solution can lead to the synthesis of two-dimensional (2D) Ni-containing delaminated MWW layers (Ni-DML). rsc.org Increasing the hydrothermal temperature promotes the transformation of the 3D tectosilicate structure into a 2D phyllosilicate, facilitating the isomorphic substitution of boron by nickel and resulting in a high dispersion of nickel on the catalyst surface. rsc.org

| Nickel Precursor | Silicon Precursor | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|

| Ni(NO₃)₂·6H₂O | Sodium Silicate | Chemical Precipitation | The order of adding reactants significantly influences the final precursor properties. | scientific.netresearchgate.net |

| Ni(NO₃)₂ | MCF Silica (sacrificial) | Hydrothermal (two-solvent) | A two-solvent system (H₂O/cyclohexane) promotes supersaturation, enabling synthesis with low-concentration nickel precursors. | bohrium.com |

| NiCl₂ | Tetraethyl Orthosilicate (TEOS) | Hydrothermal | Produces nanosheet-assembled Ni₃Si₂O₅(OH)₄ microspheres. | researching.cn |

| Ni(NO₃)₂ | Borosilicate MWW | Hydrothermal Treatment | Increasing temperature promotes the formation of 2D phyllosilicates with highly dispersed nickel. | rsc.org |

| Nickel Hydroxide + Glycine | Silica (Q-50) | Impregnation | The use of a glycine-nickel complex as a precursor leads to smaller Ni particle sizes and improved catalyst stability. | mdpi.com |

Solid-State Reaction Pathways for Nickel Silicate Formation

Solid-state reactions provide a direct pathway for the formation of nickel silicates and silicides by heating nickel and silicon sources together. wikipedia.org This method is particularly relevant in microelectronics and for creating durable coatings. wikipedia.org The reaction between a thin nickel film and a silicon wafer typically proceeds through a sequence of phases as the annealing temperature is increased. researchgate.net

The formation of various nickel silicide phases is dependent on factors like temperature, the amount of available nickel and silicon, and the physical dimensions of the reactants (e.g., thin films vs. nanowires). researchgate.netucsd.edu In thin-film reactions on a (100) Si wafer, δ-Ni₂Si is often the first phase to form due to a high interdiffusion coefficient. As the temperature rises and the δ-Ni₂Si is consumed, NiSi forms and remains stable up to approximately 700 °C, after which the final phase, NiSi₂, begins to nucleate. researchgate.net

The reaction pathways can differ significantly at the nanoscale. ucsd.eduresearchgate.net When reacting nickel with silicon nanowires (NWs), the limited supply of silicon and sustained nickel source drives the formation toward nickel-rich phases. ucsd.edu Unlike in planar thin-film reactions, NiSi₂ can emerge as the leading phase at lower temperatures in reactions with Si NWs. ucsd.edu The crystallographic orientation of the nanowire can also influence which silicide phases are stabilized. researchgate.net

Metal-induced growth (MIG) is a solid-state reaction method used to synthesize nickel silicide nanowires at temperatures around 575 °C. researchgate.netcambridge.org In this process, a deposited nickel layer acts as a catalyst, reacting spontaneously with the silicon in the solid state to grow nanowires. researchgate.net Transmission electron microscopy studies have shown that nickel is the dominant diffusing species in this growth mechanism. researchgate.netcambridge.org

| Phase | Typical Formation Conditions | Key Characteristics | Reference |

|---|---|---|---|

| δ-Ni₂Si | Lower annealing temperatures in thin-film reactions. | Forms first due to high interdiffusion coefficient. | researchgate.net |

| NiSi | Forms at higher temperatures after δ-Ni₂Si is consumed. | Stable up to ~700 °C in thin films; good conductor. | wikipedia.orgresearchgate.net |

| NiSi₂ | Highest formation temperature in thin films; can be the leading phase at low temperatures in nanowire reactions. | Final phase in the typical thin-film reaction sequence. | researchgate.netucsd.edu |

| θ-Ni₂Si, Ni₃₁Si₁₂ | Observed in reactions with silicon nanowires. | Formation is influenced by nanowire orientation and strain accommodation. | researchgate.netucsd.edu |

Epitaxial Growth and Two-Dimensional Nickel Silicate Phase Formation

Epitaxial growth involves the deposition of a crystalline overlayer onto a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. This technique has been successfully applied to grow high-quality, single-crystal layers of nickel silicide on silicon wafers. ibm.comcityu.edu.hkaip.org The reaction of evaporated nickel films with silicon at temperatures ranging from 200 to 800 °C leads to the formation of epitaxial NiSi₂. ibm.com

The synthesis of two-dimensional (2D) materials has expanded to include non-bulk-structured oxide layers, including 2D nickel silicates. acs.orgresearchgate.net A notable method involves the reaction of silicon and oxygen with a Ni-Pd alloy surface at high temperatures in an oxygen-rich environment. acs.orgresearchgate.net This process causes nickel from the alloy substrate to segregate to the surface, where it oxidizes and reacts to form a crystalline 2D nickel silicate layer. acs.org

Scanning tunneling microscopy (STM) has revealed that this 2D layer possesses a local honeycomb structure, consistent with six-membered rings of corner-sharing SiO₄ tetrahedra. acs.orgresearchgate.net This silicate layer is bonded to an octahedrally coordinated nickel-oxide layer, resembling a single layer of a dioctahedral clay. acs.org This structure is unique, as bulk nickel is typically found in trioctahedral clays. acs.orgresearchgate.net The formation of this 2D nickel silicate is self-limiting; once the layer forms, further exposure to oxidizing conditions does not alter its structure. acs.orgresearchgate.net

Hydrothermal methods have also been developed to synthesize 2D nickel-containing molecular sieves. For example, two-dimensional Ni-containing delaminated MWW layers (Ni-DML) were synthesized by the hydrothermal treatment of a borosilicate MWW precursor with a nickel nitrate solution. rsc.org This single-step process facilitates the transformation of a 3D tectosilicate into a 2D phyllosilicate structure with a high and well-dispersed nickel content of up to 38 wt%. rsc.org These 2D nickel silicate materials are of interest for applications in catalysis. rsc.org

| Method | Substrate/Precursors | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| Epitaxial Growth (Solid-State Reaction) | Evaporated Ni film on Si wafer | Epitaxial NiSi₂ | Crystalline layer with a defined orientation relative to the Si substrate. | ibm.com |

| Reaction with Alloy Substrate | Ni-Pd alloy, Silicon, Oxygen | 2D Nickel Silicate Layer | Self-limiting growth; forms a unique dioctahedral clay-like structure. | acs.orgresearchgate.net |

| Hydrothermal Treatment | Borosilicate MWW precursor, Nickel Nitrate | 2D Ni-containing Delaminated MWW Layers (Ni-DML) | Single-step synthesis; results in high, well-dispersed Ni content. | rsc.org |

Structural Elucidation and Characterization of Nickel Silicates

X-ray Diffraction (XRD) Analysis of Nickel Silicate (B1173343) Crystalline Structures

X-ray diffraction (XRD) is a primary and powerful non-destructive technique for analyzing the crystalline structure of materials. crti.dz It is widely employed for the characterization of nickel silicate phases, providing critical information on phase identity, lattice parameters, and structural transformations. crti.dzazooptics.com By analyzing the angles and intensities of diffracted X-rays, one can deduce the crystallographic structure of a material.

XRD is instrumental in identifying the specific crystalline phases present in a nickel silicate sample. The resulting diffraction pattern serves as a unique fingerprint for each crystalline compound. For instance, in the synthesis of nickel silicates with varying nickel-to-silicon ratios, XRD patterns can distinguish between different phases such as Ni₃Si₂O₅(OH)₄ and β-Ni(OH)₂. researchgate.net In more complex systems, such as nickel laterite ores, XRD analysis combined with methods like Rietveld refinement can identify and quantify a suite of minerals, including primary silicates like pyroxene (B1172478) and olivine (B12688019), and secondary silicates such as lizardite and talc. mdpi.com

The formation of various nickel silicide phases from the reaction of nickel with silicon at different temperatures can also be monitored. Studies have shown that NiSi is the predominant phase formed at 350°C, which transitions to NiSi monosilicide at 500°C, and finally to the NiSi₂ disilicide at 750°C. crti.dz

The precise positions of the diffraction peaks in an XRD pattern allow for the determination of the unit cell dimensions, or lattice parameters, of the crystalline phase. This is crucial for understanding the atomic arrangement and can be affected by factors such as composition and temperature. The Nelson-Riley graphical extrapolation method is a common technique used to calculate precise lattice parameters from XRD data. researchgate.net

Table 1: Identified Crystalline Phases in Nickel-Silicon Systems via XRD This table is interactive. Click on the headers to sort the data.

| Phase Name | Chemical Formula | Conditions of Formation/Observation | Key XRD Peaks (2θ) / Lattice Parameters |

|---|---|---|---|

| Nickel Silicide | NiSi | Predominant phase at 350°C | Specific peaks identify the phase crti.dz |

| Nickel Monosilicide | NiSi | Detected in samples annealed at 500°C | Specific peaks identify the phase crti.dz |

| Nickel Disilicide | NiSi₂ | Main phase formed at 750°C | Specific peaks identify the phase crti.dz |

| Pecoraite-like | Ni₃Si₂O₅(OH)₄ | Synthesized with Ni/Si ratio of 1 | Characterized by specific diffraction peaks researchgate.net |

| Beta Nickel Hydroxide (B78521) | β-Ni(OH)₂ | Co-product in synthesis with Ni/Si ratio > 1 | Characterized by specific diffraction peaks researchgate.net |

While conventional XRD is performed on static samples, in-situ XRD allows for the real-time observation of structural changes as a material is subjected to varying conditions, such as temperature or reactive atmospheres. stanford.eduacs.org This dynamic approach is invaluable for studying the mechanisms and kinetics of nickel silicate formation and phase transitions. researchgate.net

For example, in-situ studies can monitor the sequential formation of nickel silicide phases (Ni₂Si, NiSi, and NiSi₂) as a thin film of nickel on a silicon substrate is heated. researchgate.net By collecting diffraction patterns continuously during the annealing process, researchers can identify the temperature ranges at which each phase is stable, observe the transformation from one phase to another, and detect any transient or intermediate phases that may form. stanford.edu Similarly, the conversion of nickel phyllosilicate precursors into metallic nickel nanoparticles supported on silica (B1680970) during reduction can be followed in real-time, providing insights into catalyst formation. acs.org These studies are critical for optimizing synthesis and processing conditions to achieve desired nickel silicate phases with specific properties.

Crystalline structures are not always perfectly ordered. Defects, such as atomic substitutions and vacancies, can be present, and these can significantly influence a material's properties. In complex silicates, different cations can occupy specific crystallographic sites. XRD, particularly when coupled with Rietveld refinement of the full diffraction pattern, is a key technique for determining this cation site occupancy and quantifying structural disorder. mdpi.com

In phyllosilicate minerals, which are structural analogues to many nickel silicates, the distribution of cations like Al³⁺, Fe²⁺, and Mg²⁺ in tetrahedral and octahedral sites is known to vary with formation temperature. researchgate.net For example, in chlorites, the amount of aluminum in the tetrahedral site increases with temperature. researchgate.net Similar principles apply to nickel silicates. The precise analysis of XRD peak intensities and profiles can reveal how Ni²⁺ ions are distributed within the silicate crystal lattice. This information is crucial for building accurate structure-property relationships, as the location of nickel within the structure dictates its chemical environment and reactivity.

Spectroscopic Investigations of Nickel-Silicon-Oxygen Interactions

Spectroscopic techniques provide complementary information to XRD by probing the short-range atomic environment and the nature of chemical bonds. For nickel silicates, Fourier Transform Infrared (FTIR) and X-ray Absorption Fine Structure (XAFS) spectroscopies are particularly insightful.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. nih.gov The resulting spectrum provides a signature of the chemical bonds and functional groups present. nih.gov In silicates, FTIR is highly sensitive to the vibrations of the Si-O bonds that form the silicate framework.

The most characteristic features in the FTIR spectra of silicates are the strong absorption bands corresponding to Si-O stretching and bending vibrations. nih.gov The position and shape of these bands provide information about the silicate structure. nih.gov For example, the asymmetric stretching of Si-O-Si bonds typically appears in the 950-1250 cm⁻¹ region, while Si-O bending vibrations are found between 400-800 cm⁻¹. nih.gov The degree of crystallinity can also be inferred; amorphous materials tend to show broader absorption bands compared to the sharp, well-defined peaks of crystalline materials. frontiersin.org

In nickel silicates, FTIR can also probe the interactions involving nickel. The presence of Ni-O bonds will influence the vibrational spectrum. Analysis of these spectral features, often aided by theoretical calculations, can help elucidate the way nickel is incorporated into the silicate structure and how it affects the Si-O network. scienceasia.org

Table 2: Characteristic FTIR Absorption Bands in Silicate Systems This table is interactive. Click on the headers to sort the data.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |

|---|---|---|

| 3000 - 3700 | O-H Stretching | Presence of hydroxyl groups or adsorbed water researchgate.net |

| 950 - 1250 | Si-O-Si Asymmetric Stretching | Main feature of the silicate network; position and shape relate to structure nih.gov |

| ~800 | Si-O Symmetric Stretching | Indicates the degree of crystallinity in silica species frontiersin.org |

X-ray Absorption Fine Structure (XAFS) is an element-specific technique that provides detailed information about the local atomic environment around a particular type of atom. nih.gov It is ideal for studying the speciation of nickel in silicates, including its oxidation state, coordination number, and bonding distances to neighboring atoms, even in amorphous or poorly crystalline materials. researchgate.net The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. wisc.edu Studies on nickel in silicate glasses have used XANES and optical absorption spectroscopy to show that nickel can exist in four-fold ( researchgate.netNi) and five-fold ( acs.orgNi) coordination. researchgate.net The researchgate.netNi is found in a distorted tetrahedral site, while the acs.orgNi occupies a slightly distorted trigonal bipyramid site. researchgate.net

The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms. EXAFS analysis has been used to study the sorption of nickel onto silicate mineral surfaces. In one such study, the appearance of a Ni-Ni scattering path with a bond distance of approximately 3.0 Å indicated the formation of multinuclear nickel complexes on the surface, likely as mixed Ni-Al hydroxide precipitates. researchgate.net This level of detail is crucial for understanding the chemical state and reactivity of nickel in various silicate environments.

Table 3: Nickel Speciation in Silicate Systems Determined by XAFS This table is interactive. Click on the headers to sort the data.

| Parameter | Method | Finding | System Studied |

|---|---|---|---|

| Coordination Number | XANES / Optical Spectroscopy | Nickel occurs as researchgate.netNi and acs.orgNi | Silicate and aluminosilicate glasses researchgate.net |

| Coordination Geometry | XANES / Optical Spectroscopy | researchgate.netNi in distorted tetrahedral sites; acs.orgNi in trigonal bipyramid sites | Silicate and aluminosilicate glasses researchgate.net |

| Ni-Ni Bond Distance | EXAFS | 2.99 - 3.03 Å | Ni sorbed on pyrophyllite researchgate.net |

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques are powerful tools for monitoring the real-time formation and transformation of nickel silicide phases. researchgate.net Real-time ellipsometry, for instance, has been effectively used to track the formation of various Ni-Si phases. researchgate.net This method allows for the monitoring and characterization of the synthesis process as it happens. researchgate.net

The formation of NiSi films on Si has been studied across a temperature range of 350–750 °C, where three distinct phases, Ni2Si, NiSi, and NiSi2, were identified. researchgate.net Optical databases for these phases in the 2–4 eV photon range have been established to model the real-time ellipsometry data. researchgate.net Spectroscopic ellipsometry (SE) spectra can be used to distinguish between these phases. For example, SE spectra for samples annealed at 250 °C and 500 °C are representative of the Ni2Si and NiSi phases, respectively. researchgate.net

Furthermore, in-situ real-time studies have observed the onset of agglomeration of the silicide at temperatures between 500–700 °C for longer annealing times, a significantly lower temperature than previously reported. researchgate.net This highlights the sensitivity of in-situ techniques in observing dynamic processes that might be missed by ex-situ characterization.

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a valuable non-destructive technique for probing the crystallographic structure and vibrational modes of nickel silicates. ntu.edu.sgsemanticscholar.org It serves as a material fingerprint, allowing for the identification of different nickel silicide phases formed under various conditions. ntu.edu.sg The technique is sensitive to the interatomic forces and crystallographic structure of the compounds. ntu.edu.sg

Different phases of nickel silicide exhibit characteristic Raman peaks. For instance, NiSi thin films are characterized by prominent peaks at approximately 199 cm⁻¹ and 217 cm⁻¹. ntu.edu.sg The presence of Ni2Si is indicated by Raman peaks at 100 cm⁻¹ and 140 cm⁻¹. ntu.edu.sg The absence of Raman signals is typical for metallic films with high-symmetry structures, such as as-deposited Ni films. ntu.edu.sg

The utility of Raman spectroscopy extends to monitoring the formation of nickel silicides and assessing their thermal stability. ntu.edu.sgsemanticscholar.org Studies have demonstrated that Raman spectroscopy can accurately identify the phases of Ni silicides formed at various annealing temperatures, with results correlating well with data from Rutherford backscattering spectroscopy (RBS) and X-ray diffraction (XRD). ntu.edu.sg The technique has also been successfully used to demonstrate the increased thermal stability of NiSi with the addition of platinum, as the characteristic NiSi peak at 217 cm⁻¹ remains identifiable. ntu.edu.sg

| Nickel Silicide Phase | **Characteristic Raman Peaks (cm⁻¹) ** |

| Ni2Si | 100, 140 |

| NiSi | 199, 217 |

| NiSi2 | No distinct peaks reported in snippets |

Electron Microscopy for Microstructural and Nanostructural Analysis

Electron microscopy techniques are indispensable for the detailed microstructural and nanostructural analysis of nickel silicates, providing insights into particle size, morphology, and atomic-scale features.

Transmission Electron Microscopy (TEM) for Particle Size and Morphology

Transmission Electron Microscopy (TEM) is a crucial tool for characterizing the size and morphology of nickel silicate particles. Studies on nickel phyllosilicate, a layered form of nickel silicate, reveal a "leaf-like" or branched morphology. acs.orgresearchgate.net This two-dimensional structure can be identified coating unreacted silica spheres in as-prepared samples. acs.org

Upon reduction, the nickel phyllosilicate transforms, leading to the formation of nickel nanoparticles supported on silica. acs.org TEM analysis of these reduced samples shows the presence of these nanoparticles, with an average particle size that can be determined from the images. For example, one study reported an average particle size of 4.7 ± 0.7 nm after reduction at 500 °C. acs.org The particle size of nickel nanoparticles formed from the reduction of nickel phyllosilicate can range from 2 to 16 nm. uu.nlresearchgate.net The grain sizes of polycrystalline Ni₂Si and NiSi films have been observed to be in the range of 30-70 nm and 30-100 nm, respectively. bohrium.com

High-Resolution TEM (HRTEM) for Atomic Scale Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale insights into the structure of nickel silicates. HRTEM images of as-prepared nickel phyllosilicates show a layered structure, and the d-spacing of this material is consistent with that of 1:1 nickel phyllosilicate. acs.org This technique allows for the direct visualization of the crystalline lattice of the material.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of nickel silicate materials. SEM analysis of silica-nickel (Ni-SiO2) materials reveals the presence of metal particles irregularly distributed on the silica support. researchgate.net These analyses show metallic nickel on the surface of the supports with varying grain sizes and small spacing between them. researchgate.net In some cases, the grains can appear more compact and denser. researchgate.net SEM has also been used to observe the formation of NiSi₂ islands in a NiSi matrix during annealing at 750°C. uwc.ac.za

In-situ TEM for Dynamic Processes

In-situ Transmission Electron Microscopy (TEM) is a powerful technique for observing the dynamic processes of nickel silicate formation and transformation in real-time. acs.orgacs.org This method allows for the study of phenomena such as the reduction of nickel phyllosilicate and the subsequent nucleation and growth of nickel nanoparticles under controlled temperature and gas environments. acs.orguu.nl

Advanced Characterization of Interfacial Structures

The performance of nickel silicate-based materials, particularly in catalytic applications, is intrinsically linked to the intricate structures formed at the interface between nickel species and the silica support. Understanding these interfaces at a molecular level is crucial for designing materials with enhanced activity, selectivity, and stability. Advanced characterization techniques provide the necessary insights into the nature of active sites and the properties of heterojunctions within these systems.

Probing Active Sites at Silica Support-Nickel Interfaces

The identification and characterization of active sites at the silica support-nickel interface are paramount for elucidating reaction mechanisms and developing superior catalysts. The interface between metallic nickel and the silica (SiO₂) support is often where the primary catalytic activity is located. mdpi.com

In situ vacuum transmission infrared (VTIR) spectroscopy is a powerful technique for probing these active sites. For instance, in the context of CO methanation, VTIR has been used to identify the main active sites at the Ni-SiO₂ interface, with a characteristic wave number observed at 2060 cm⁻¹. mdpi.com This discovery offers new perspectives for the design of efficient methanation catalysts. mdpi.com The number of active sites can be influenced by the loading of nickel; a proper amount of Ni loading helps to increase the number of active sites, while excessive loading can lead to aggregation and a reduction in active surface area. mdpi.com

The nature of these active sites can be complex, involving different nickel species. Operando electron paramagnetic resonance (EPR) and in situ X-ray absorption spectroscopy (XAS) have revealed that single Ni(I)/Ni(II) shuttles can act as active sites in reactions like butene dimerization. acs.org The interaction between nickel and the silica support also plays a critical role. Increasing silica content in alumina-supported nickel catalysts can weaken the metal-support interaction, affecting the reducibility of nickel species and the formation of nickel silicates. mdpi.com Conversely, strong interactions between nickel species and the support can lead to the formation of fine nickel clusters that influence product selectivity in hydrogenation reactions. mdpi.com

An interesting phenomenon observed is the anti-sintering effect during CO₂ hydrogenation on Ni/SiO₂ catalysts, where nickel species can re-disperse into smaller nanoparticles, forming abundant active Ni⁰ species. researchgate.net This highlights the dynamic nature of the active sites under reaction conditions.

Table 1: Catalytic Performance of a Ni/SiO₂ Catalyst in CO Methanation mdpi.com

| Parameter | Value |

|---|---|

| CO Conversion at 623 K | 96.74% |

| Methane (B114726) Selectivity at 623 K | 93.58% |

| Weight Hourly Space Velocity | 25,000 mL·g⁻¹·h⁻¹ |

| CO Conversion after 150 h | 96% |

Heterojunction Characterization in Nickel Silicate Systems

Heterojunctions in nickel silicate systems, particularly those involving different oxidation states of nickel (e.g., Ni⁰/Ni²⁺), can induce electron relocalization and facilitate charge carrier migration, leading to enhanced catalytic performance. acs.orgnih.gov The stabilization of these heterojunctions is a key challenge for their practical application. acs.orgnih.gov

An effective strategy for creating and stabilizing these junctions is to fabricate them within robust porous metal silicate materials. acs.orgnih.gov For example, Ni⁰/Ni²⁺ heterojunctions have been successfully stabilized inside a porous metal silicate (PMS-22) using a nickel coordination complex as a template. acs.orgnih.gov The characterization of these systems involves a suite of techniques to confirm the structure and properties of the heterojunction.

Powder X-ray diffraction (PXRD) is used to determine the crystalline phases present, confirming the formation of metallic nickel and nickel silicate structures. acs.org Fourier-transform infrared (FT-IR) spectroscopy helps to identify the chemical bonds present, such as the characteristic vibrations of Ni-O-Si linkages, confirming the formation of nickel phyllosilicate structures. acs.orguq.edu.au

The synergistic activity between metallic nickel and nickel silicate at these heterointerfaces has been shown to significantly boost catalytic activity in reactions like the hydrogenation of phenol (B47542), allowing the reaction to proceed at temperatures as low as 50 °C. acs.orgnih.gov The robust stability of these catalysts is attributed to the strong interaction and charge transfer between the metallic Ni and the nickel silicate within the confined pores of the support. acs.orgnih.gov Ternary heterojunctions, such as Fe₂SiO₄/Fe₂O₃/g-C₃N₄, have also been synthesized and characterized for photocatalytic applications. researchgate.net

Nitrogen Sorption for Porosity and Surface Area Determination

Nitrogen sorption analysis is a standard and crucial technique for characterizing the textural properties of nickel silicate materials, including their specific surface area, pore volume, and pore size distribution. These properties are fundamental to the material's performance as a catalyst, adsorbent, or support, as they dictate the accessibility of active sites to reactants. researchgate.netmdpi.com

The analysis involves measuring the amount of nitrogen gas adsorbed and desorbed on the material's surface at a constant temperature (typically that of liquid nitrogen). The resulting isotherm provides a wealth of information. The specific surface area is most commonly calculated using the Brunauer-Emmett-Teller (BET) equation. mdpi.comresearching.cn

For instance, the BET surface area of nickel phyllosilicate microspheres can be significantly affected by the Ni/Si molar ratio during synthesis. researching.cn An increase in the Ni/Si ratio from 0.5:1 to 1.5:1 resulted in a decrease in the BET surface area from 139.4 m²·g⁻¹ to 95.5 m²·g⁻¹. researching.cn Similarly, impregnating mesoporous silica (SBA-15) with nickel oxide leads to a decrease in specific surface area, from approximately 680 m²/g for the raw SBA-15 to 440–340 m²/g for Ni-SBA-15, depending on the loading. mdpi.com This reduction is often due to the filling of pores and potential collapse of the silica walls during impregnation and calcination. mdpi.com

The shape of the nitrogen adsorption-desorption isotherm can indicate the type of porosity. Nickel silicate materials often exhibit Type IV isotherms with a hysteresis loop, which is characteristic of mesoporous materials. researchgate.netmdpi.com The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) model. mdpi.com However, for materials with small mesopores (2–10 nm), the tensile strength effect can influence the isotherm and may lead to an incorrect assessment of the pore size distribution when the BJH model is applied. researching.cn

Table 2: Textural Properties of Various Nickel Silicate and Related Materials Determined by Nitrogen Sorption

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Radius/Diameter | Reference |

|---|---|---|---|---|

| Ni₃Si₂O₅(OH)₄ microspheres | 119.6 | 0.673 | - | researching.cn |

| Silica Gel Support | 623.77 | - | - | researchgate.net |

| 13 wt% Ni on Silica Gel | 346.73 | - | - | researchgate.net |

| Ni₂SiO₄ nanostructures | 5.52 | - | - | researchgate.net |

| SBA-15 | ~680 | - | - | mdpi.com |

| Ni-SBA-15 (2-8% Ni) | 340 - 440 | - | - | mdpi.com |

| CSH (Ca/Si < 1.6) | 144 ± 40 | - | - | ciemat.es |

| CSH (Ca/Si = 1.6) | 73 | - | - | ciemat.es |

Theoretical and Computational Investigations of Nickel Silicates

Density Functional Theory (DFT) Applications in Nickel-Silicon Chemistry

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to understand the fundamental properties of nickel silicate (B1173343) materials.

DFT calculations are instrumental in determining the electronic structure and energetic properties of nickel silicates. By solving the Kohn-Sham equations, DFT can predict bond lengths, binding energies, and the density of states (DOS), which describes the distribution of electronic energy levels. researchgate.net Studies on small nickel clusters, for example, use DFT to identify ground spin states and lowest energy isomers. researchgate.net For nickel-containing phases like γ'-Ni3Al, DFT is used to optimize crystal structures and calculate formation energies, with results showing good agreement with experimental data. researchgate.net The analysis of the DOS provides insights into the bonding character within the material. researchgate.net DFT calculations have been performed on the interaction of nickel species with amorphous silica (B1680970) surfaces, revealing that the geometry, energetic stability, and magnetic properties of deposited nickel depend significantly on the formation of M-O-Si bonds. researchgate.net

| System | Property Calculated | Key Finding | Reference |

|---|---|---|---|

| Ni Clusters (n=2-5) | Binding Energy, Bond Length | Good agreement with experimental values; identifies ground state geometries. | researchgate.net |

| γ'-Ni3Al | Formation Energy | Calculated value of -40.67 kJ/mol. | researchgate.net |

| Ni Cluster on Amorphous Silica | Adsorption Energy, Magnetic Moment | Nickel clusters are strongly adsorbed; magnetic moments are reduced compared to free clusters. | researchgate.net |

Predicting the thermodynamic stability of a material is crucial for determining its potential for synthesis and its behavior under operational conditions. umn.eduarxiv.org DFT is a primary tool for these predictions, where the stability of a compound is assessed by calculating its energy relative to a set of competing phases. umn.edu This is often visualized using a convex hull diagram; phases that lie on the hull are considered thermodynamically stable, while those above it are metastable. arxiv.org The formation energy, calculated as the difference between the total energy of the compound and the energies of its constituent elements in their standard states, is a key metric. umn.edu While these calculations are typically performed at 0 K, they often provide a reliable indication of stability at higher temperatures due to the cancellation of errors. umn.edu Thermodynamic modeling has been applied to complex systems like nickel laterite ores to predict phase stability and formation at different temperatures and reduction potentials, guiding industrial processes. researchgate.net

DFT is extensively used to model the adsorption of molecules on nickel and silica surfaces, providing detailed mechanistic insights. Studies have investigated the interaction of nickel clusters with amorphous silica surfaces, showing that nickel clusters are more strongly adsorbed than cobalt or copper clusters. researchgate.net The adsorption of various molecules is also explored; for instance, DFT calculations revealed that on a Ni13 cluster supported on silica, phenol (B47542) adsorbs most stably at the interface, interacting with the silica surface via its OH group and with the nickel cluster via its aromatic ring. researchgate.net Other studies focus on the adsorption of gases like carbon monoxide (CO) on different nickel crystal surfaces. mdpi.com These calculations can identify the most stable adsorption sites (e.g., valley sites on Ni(100)) and quantify the adsorption energy. mdpi.com Analysis of the density of states before and after adsorption reveals that orbital hybridization is the primary mechanism for the surface interaction. mdpi.com Such investigations are vital for understanding catalytic processes and designing materials for specific applications like gas separation or catalysis. rsc.org

Molecular Dynamics (MD) Simulations of Nickel-Silica Systems

Molecular Dynamics simulations complement DFT by modeling the time evolution of atomic systems, providing insights into dynamic processes and macroscopic properties. mdpi.comnih.gov MD is used to study phenomena like deformation, fracture, and interfacial dynamics in nickel-silica systems over timescales longer than those accessible by DFT. mdpi.comprinceton.edu

The accuracy of MD simulations depends heavily on the quality of the underlying force field, which defines the potential energy of the system as a function of its atomic coordinates. core.ac.uk Developing accurate force fields for multi-component systems like nickel-silica is a significant challenge. A common approach is to use DFT calculations to generate a dataset of interaction energies for various atomic configurations. tandfonline.comresearchgate.net These energies are then used to parameterize the potential functions in the force field. tandfonline.comresearcher.life For the silica-nickel system, combined force fields have been developed that use different potential forms for different interactions: the Tersoff potential for silica (SiO2), the Sutton-Chen potential for cohesive forces in nickel, and pair potentials like Lennard-Jones and Buckingham for the silicon-nickel and oxygen-nickel interactions, respectively. tandfonline.comresearchgate.netresearcher.life These force fields have been shown to reproduce the adherence of nickel clusters on silica surfaces, which is a crucial aspect for applications in areas like the synthesis of carbon nanotubes. tandfonline.comresearchgate.net

| Interaction | Potential Model | Purpose | Reference |

|---|---|---|---|

| Si-O (in Silica) | Tersoff | Models covalent bonding within the silica substrate. | tandfonline.comresearcher.life |

| Ni-Ni | Sutton-Chen | Models cohesive forces and metallic bonding in the nickel cluster. | tandfonline.comresearcher.life |

| Si-Ni | Lennard-Jones (n-m) | Describes non-bonded interactions between silicon and nickel atoms. | tandfonline.comresearchgate.net |

| O-Ni | Buckingham | Describes non-bonded interactions between oxygen and nickel atoms. | tandfonline.comresearchgate.net |

Catalytic Applications of Nickel Silicate Materials

Carbon Monoxide and Carbon Dioxide Methanation over Nickel Silicate (B1173343) Catalysts

The conversion of carbon oxides (CO and CO₂) to methane (B114726), known as methanation, is a critical process for producing synthetic natural gas and for the purification of hydrogen streams in ammonia (B1221849) synthesis. Nickel silicate catalysts have demonstrated significant promise in these reactions due to their high activity and stability.

The kinetics and mechanisms of CO and CO₂ methanation over nickel-based catalysts, including those supported on silica (B1680970), are complex and have been the subject of extensive research. For CO methanation, the reaction rate over Ni/SiO₂ catalysts exhibits a complex dependence on temperature and pressure. osti.gov A proposed mechanism suggests that the active intermediate is surface carbon, formed from the dissociation of adsorbed CO. The rate-determining step is then the hydrogenation of this surface carbon. osti.gov The kinetics can be described by a model where the surface is predominantly covered by inactive, non-dissociated CO molecules, and the reaction occurs on sites free of this inactive species. osti.gov

In the case of CO₂ methanation, several mechanistic pathways have been proposed. One common pathway involves the dissociation of adsorbed CO₂, which is formed as an intermediate, into adsorbed CO and oxygen. The subsequent hydrogenation of the adsorbed CO then proceeds similarly to the CO methanation pathway. sci-hub.ru Another proposed mechanism involves a formyl intermediate. sci-hub.ru Operando infrared spectroscopy studies on various supported nickel catalysts suggest that the CO₂ methanation follows the formate (B1220265) pathway. mdpi.comresearchgate.net The reaction mechanism for both CO and CO₂ methanation over Ni-based catalysts can feature multiple paths, including a carbide pathway and direct hydrogenation of CO₂ on the surface. kit.eduacs.org The higher rate of CO₂ hydrogenation compared to CO at lower temperatures can be attributed to the easier formation of adsorbed CO from CO₂ adsorption. sci-hub.ru

A comprehensive microkinetic model for both CO and CO₂ methanation over nickel catalysts has been developed, comprising numerous elementary reaction steps and surface species. kit.eduacs.org This model can adequately describe the methanation process over a wide range of conditions and catalyst formulations. kit.eduacs.org

The size and dispersion of nickel particles on the silica support play a crucial role in the catalytic activity for methanation. High dispersion of Ni nanoparticles is generally associated with excellent catalytic performance. uq.edu.aunih.gov Smaller nickel particles are believed to provide more adsorption and activation sites for CO₂, facilitating its conversion to methane. mdpi.com

However, the relationship between particle size and activity is not always straightforward. Some studies on CO₂ methanation have indicated that larger nickel particles may exhibit higher intrinsic activity (turnover frequency). An increase in turnover frequency has been observed with increasing nickel particle sizes from 4 to 13 nm. morressier.com This suggests that larger nickel particles may contain more of the specific active sites required for CO₂ hydrogenation. morressier.com Similarly, another study found that increasing the Ni particle size from 4 to 8 nm led to a higher catalytic activity. researchgate.net

Conversely, other research has shown that catalysts with small nickel particles (e.g., 15.8 nm) can exhibit very high catalytic activity and selectivity to methane at low temperatures. researchgate.net It has also been reported that low-loading Ni/SiO₂ catalysts with smaller Ni clusters favor the reverse water-gas shift reaction, producing CO, while high-loading catalysts with larger particles are more effective for methanation. researchgate.net The optimal nickel particle size appears to be a subject of ongoing debate and may depend on the specific reaction conditions and catalyst preparation methods. morressier.com

Table 1: Influence of Nickel Particle Size on CO₂ Methanation Activity

| Catalyst | Ni Particle Size (nm) | Key Finding |

|---|---|---|

| Ni/C | 4 - 13 | 3 to 4-fold increase in turnover frequency with increasing particle size. morressier.com |

| Ni/C | 4 - 8 | Higher catalytic activity observed with larger particles. researchgate.net |

| Ni/SiO₂ | ~15.8 | High catalytic activity and methane selectivity at low temperatures. researchgate.net |

| Low-loading Ni/SiO₂ | Small clusters | Favors CO production via reverse water-gas shift. researchgate.net |

| High-loading Ni/SiO₂ | Larger particles | Effective for methane production. researchgate.net |

This interaction not only helps to maintain a high dispersion of nickel particles but also can prevent the sintering of these particles during the high-temperature methanation reaction, thus enhancing the catalyst's stability. uq.edu.aunih.gov The formation of nickel silicate species through the interaction of hydrated NiO with silica precursors can lead to the formation of fine nickel particles upon reduction. researchgate.net The presence of a strong metal-support interaction in nickel-silica catalysts has been confirmed by techniques such as X-ray photoelectron spectroscopy, which show a shift in the binding energy of nickel species, indicating electron donation from nickel to the silicate support via Ni-O-Si interfaces.

Hydrogenation Reactions Catalyzed by Nickel Silicates

Nickel silicate catalysts are also effective in various hydrogenation reactions, where their activity and selectivity can be tailored for specific transformations.

The gas-phase hydrogenation of phenol (B47542) over Ni/SiO₂ catalysts has been studied as a viable method for converting concentrated phenol streams into valuable chemicals. The reaction proceeds in a stepwise fashion, with cyclohexanone (B45756) identified as a reactive intermediate. researchgate.netacs.org Further hydrogenation leads to the formation of cyclohexanol, while a combination of hydrogenolysis and hydrogenation can yield cyclohexane. researchgate.netacs.org

The selectivity of the reaction is influenced by factors such as nickel loading and reaction temperature. Higher nickel loadings and elevated temperatures tend to favor hydrogenolysis to produce benzene. researchgate.netacs.org The reaction network and mechanism have been established through studies involving the catalytic hydrogenation of the intermediates cyclohexanone and cyclohexanol. researchgate.netacs.org The nature of the solvent also plays a crucial role; for instance, switching from methanol (B129727) to water as the solvent can shift the selectivity from highly selective hydrogenolysis to highly selective hydrogenation. researchgate.netacs.org

Table 2: Products of Phenol Hydrogenation over Ni/SiO₂ Catalysts

| Reactant | Primary Products | Reaction Conditions Favoring Product |

|---|---|---|

| Phenol | Cyclohexanone | Intermediate in stepwise hydrogenation. researchgate.netacs.org |

| Phenol | Cyclohexanol | Further hydrogenation of cyclohexanone. |

| Phenol | Cyclohexane | Combination of hydrogenolysis and hydrogenation. researchgate.netacs.org |

| Phenol | Benzene | High nickel loadings and elevated temperatures. researchgate.netacs.org |

The catalytic properties of nickel-based catalysts can be modified to achieve high selectivity in various hydrogenation reactions. For instance, silica-modified Raney nickel catalysts have shown excellent selectivity in the hydrogenation of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline. nih.govacs.org The presence of silica on the nickel surface is believed to facilitate the desorption of the desired product, thereby preventing overhydrogenation. nih.govacs.org

Nickel silicide materials have also been investigated as novel catalysts for selective hydrogenation. In the hydrogenation of cinnamaldehyde, nickel silicide catalysts exhibit a degree of inhibition towards the hydrogenation of the C=O bond, which is attributed to a repulsive force between the electronegative silicon atoms in the silicide and the oxygen atoms in the carbonyl group. researchgate.net Silicide-modified nickel has also demonstrated high selectivity for the hydrogenation of phenylacetylene (B144264) to styrene. researchgate.net

Reforming Reactions Utilizing Nickel Silicate Catalysts

Nickel silicate catalysts are actively investigated for their potential in crucial industrial reforming reactions, which are essential for producing synthesis gas (syngas), a vital precursor for various chemicals and fuels.

Methane Steam Reforming

Methane steam reforming (SMR) is a widely used industrial process to produce hydrogen and carbon monoxide. Nickel-based catalysts are commonly employed due to their high activity and lower cost compared to noble metals. conicet.gov.ar The support material plays a critical role in the catalyst's performance and stability.

When silica is used as a support for nickel catalysts in SMR, the interaction between the nickel particles and the silica support influences the catalytic activity. Studies have shown that the activity of nickel supported on silica can decrease during the reaction due to the oxidation of nickel particles by steam, particularly at lower temperatures like 500 °C. researchgate.net However, nickel nanoparticles dispersed on a silica/alumina support have demonstrated good thermal stability and hydrogen selectivity. mdpi.com

Table 1: Methane Conversion in Steam Reforming for Different Nickel-Based Catalysts

| Catalyst | Support | Preparation Method | Reaction Temperature (°C) | Methane Conversion (%) |

| Ni@SiO2 | Silica | Deposition-Precipitation | 750 | 85 |

| Ni/SiO2 | Silica | Incipient Wetness Impregnation | 500-600 | Lower than other tested supports |

Methane Dry Reforming

Dry reforming of methane (DRM) utilizes carbon dioxide to convert methane into syngas, offering a pathway to utilize two major greenhouse gases. rsc.orgrsc.org Nickel-based catalysts are considered promising for DRM due to their high reactivity and cost-effectiveness. rsc.orgrsc.org However, they can be prone to deactivation from carbon deposition (coking) and sintering at high temperatures. rsc.orglidsen.com